Diphthamide

ADP-ribosylation toxin binding eEF2

Unmodified histidine residues cannot serve as substrates for diphtheria toxin or Pseudomonas exotoxin A, leading to false-negative results in ADP-ribosylation assays. Diphthamide is the essential post-translationally modified histidine residue of eEF2 that resolves this limitation. • Quantifiable ADP-ribosylation: PE24-eEF2 binding Kd = 50 nM • Reconstitutes native translation elongation; diphthamide deficiency causes 2-4-fold increase in -1 frameshifting • LC-MS/MS reference standard for monitoring DPH pathway flux Supplied as synthetic peptide or biochemical standard; custom synthesis available.

Molecular Formula C13H24N5O3+
Molecular Weight 298.36 g/mol
Cat. No. B1238258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphthamide
Synonyms2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine
diphthamide
Molecular FormulaC13H24N5O3+
Molecular Weight298.36 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N
InChIInChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10+/m0/s1
InChIKeyFOOBQHKMWYGHCE-VHSXEESVSA-O
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphthamide Overview


Diphthamide (CAS 75645‑22‑6) is a uniquely post‑translationally modified histidine residue, chemically described as 2‑[3‑carboxyamido‑3‑(trimethylammonio)propyl]‑L‑histidine [REFS‑1]. It is exclusively found at a single position in archaeal and eukaryotic elongation factor 2 (eEF2), where it is essential for the ADP‑ribosylation activity of bacterial toxins such as diphtheria toxin and Pseudomonas exotoxin A [REFS‑2]. Diphthamide is synthesized through a conserved, multi‑step pathway involving seven genes (DPH1–DPH7) and is currently available as a synthetic peptide or biochemical standard for analytical and functional studies [REFS‑3].

Toxin substrate standard
Defined ADP-ribosylation substrate for diphtheria and exotoxin A assays
eEF2 interaction probe
Peptide probe to study eEF2–ribosyltransferase binding and kinetics
Translation fidelity component
Reference for ribosomal frameshift and fidelity reconstitution experiments

Diphthamide Substitution Failure


Unmodified histidine residues do not undergo ADP‑ribosylation by diphtheria toxin or Pseudomonas exotoxin A [REFS‑1]. The enzymatic reaction strictly requires the N‑1 of the diphthamide imidazole ring, which is structurally and chemically distinct from the histidine imidazole [REFS‑2]. Therefore, substituting a standard histidine peptide for a diphthamide‑containing peptide would yield a false‑negative result in any toxin‑based activity assay and fail to recapitulate the native eEF2‑toxin interaction. The quantitative data below demonstrate that diphthamide‑containing constructs are essential for measuring binding affinity (Kd), ADP‑ribosylation efficiency, and functional translation fidelity.

Unmodified histidine peptide
Lacks the N‑1 imidazole modification required for toxin ADP‑ribosylation; yields no binding signal (false negative)
Diphthine intermediate
Carboxylic acid precursor does not support ADP‑ribosylation or translational fidelity; unsuitable substitute
Non‑diphthamide eEF2 constructs
May not recapitulate native toxin interaction or sordarin sensitivity; may confound frameshift assays

Diphthamide Quantitative Evidence


Binding Affinity: Diphthamide vs Histidine

The catalytic domain of Pseudomonas aeruginosa exotoxin A (PE24) binds to wheat germ eEF2 containing diphthamide with an apparent dissociation constant (Kd) of 50 nM, measured by ELISA in the presence of NAD⁺ [1]. In contrast, unmodified histidine peptides or eEF2 lacking diphthamide show no detectable binding, confirming that the diphthamide modification is absolutely required for the protein‑protein interaction [1]. The Kd of 50 nM provides a quantitative benchmark for evaluating synthetic diphthamide‑containing substrates and for validating toxin‑based assays.

PE24 Binding Affinity
Head-to-head
50 nM Kd
vs no binding for unmodified histidine
Supports toxin-substrate assay design
ELISA, NAD⁺ present, low ionic strength
ADP-ribosylation toxin binding eEF2

Differentiation of Diphthamide and Diphthine

Mass spectrometry analysis demonstrates that dph6 and dph7 yeast mutants specifically accumulate diphthine‑modified eEF2, the immediate biosynthetic precursor, instead of the fully amidated diphthamide [1]. Wild‑type yeast contains exclusively diphthamide‑modified eEF2. This failure to complete the final amidation step renders the mutants resistant to diphtheria toxin and sordarin, providing a direct functional comparison between diphthamide and diphthine in the native cellular context.

Diphthamide vs Diphthine
Head-to-head
Wild‑type: Fully amidated diphthamide (eEF2)
dph6Δ/dph7Δ: Diphthine accumulation only
Complete conversion vs. accumulation by MS
Diphthine does not support ADP‑ribosylation
LC‑MS/MS of yeast eEF2 peptides
diphthamide biosynthesis mass spectrometry diphthine

Diphthamide-Dependent Translational Fidelity

In Saccharomyces cerevisiae, deletion of any DPH gene (resulting in complete loss of diphthamide) increases −1 ribosomal frameshifting at non‑programmed sites by approximately 2‑ to 4‑fold relative to wild‑type, as measured by dual‑luciferase reporter assays [1]. Ribosome profiling further reveals a significant increase in premature translation termination at out‑of‑frame stop codons in dphΔ mutants compared to diphthamide‑proficient strains [1]. The presence of diphthamide thus directly quantifies a 2–4‑fold improvement in translation elongation accuracy.

Frameshift Suppression
Head-to-head
Diphthamide‑proficient: Baseline frameshift rate
Diphthamide‑deficient: 2–4× higher −1 frameshifting
Diphthamide constrains spurious frameshifting
S. cerevisiae dual‑luciferase reporter
translational fidelity ribosomal frameshifting eEF2

Diphthamide-Dependent Sordarin Sensitivity

Saccharomyces cerevisiae strains lacking diphthamide (dph1‑dph7 mutants) exhibit robust growth on medium containing 10 µg/mL sordarin, a concentration that completely inhibits wild‑type, diphthamide‑proficient cells [1]. This differential sensitivity provides a direct functional readout of diphthamide presence in eEF2 and is routinely used to validate diphthamide biosynthesis status in genetic and chemical biology studies.

Sordarin Sensitivity
Head-to-head
Wild‑type (diphthamide+) no growth at 10 µg/mL sordarin; dphΔ mutants grow robustly
Functional readout for diphthamide presence
S. cerevisiae, YPD agar, 30°C
antifungal sordarin eEF2 inhibitor

Total Synthesis of Diphthamide

The first total synthesis of diphthamide and diphthine was reported by Evans and Lundy (1992), providing authentic standards for direct comparison with the natural amino acid isolated from EF‑2 [1]. The synthetic diphthamide exhibited identical chromatographic and spectroscopic properties to the natural product, confirming the proposed structure and establishing a reliable source of pure material for subsequent biochemical studies. Prior to this synthesis, diphthamide could only be obtained via laborious enzymatic digestion of ADP‑ribosylated EF‑2, yielding sub‑milligram quantities of mixed purity.

Synthetic Identity
Reported
Synthetic diphthamide indistinguishable from natural by NMR, MS, chromatography
Reliable synthetic standard available
First total synthesis (Evans & Lundy 1992)
organic synthesis structural confirmation diphthine

Diphthamide Applications


ADP-Ribosyltransferase Activity Assays

Synthetic diphthamide‑containing peptides serve as defined substrates for diphtheria toxin and Pseudomonas exotoxin A ADP‑ribosyltransferase assays. The 50 nM Kd measured for the PE24‑eEF2 interaction provides a calibration point for assessing enzyme kinetics and inhibitor screening [1]. Using a well‑characterized diphthamide peptide ensures reproducible, quantifiable ADP‑ribosylation activity, whereas unmodified histidine controls yield no signal [1].

Translational Fidelity & Frameshifting Studies

Diphthamide‑modified eEF2 or diphthamide‑containing peptide fragments are essential for reconstituting native translation elongation in vitro. The 2–4‑fold increase in −1 frameshifting observed in diphthamide‑deficient systems [2] makes diphthamide a critical component for accurately modeling translation dynamics, particularly in research on viral programmed frameshifting (e.g., HIV‑1, SARS‑CoV‑2) where diphthamide has been shown to restrict viral propagation [3].

Diphthamide Biosynthesis Inhibitor Screening

Purified diphthamide can be used as a reference standard in LC‑MS/MS methods to quantify diphthamide levels in cells treated with DPH enzyme inhibitors (e.g., DPH2 inhibitors available from Santa Cruz Biotechnology). The mass spectrometric differentiation of diphthamide from diphthine in dph6/dph7 mutants [4] provides a validated analytical framework for monitoring biosynthetic pathway flux and for identifying small molecules that block specific steps.

Anti-Diphthamide Antibody Generation and Validation

Synthetic diphthamide conjugated to carrier proteins enables the production of modification‑specific antibodies. The first total synthesis of diphthamide [5] ensures that the hapten used for immunization is chemically identical to the natural post‑translational modification, maximizing antibody specificity. Such antibodies are valuable for detecting diphthamide status in clinical samples, as DPH gene mutations are linked to diphthamide deficiency syndrome and certain cancers [3].

Application
Selection Property
Validation Focus
ADP‑ribosyltransferase activity assays
Diphthamide‑dependent toxin substrate
Binding affinity and NAD⁺ dependence
Translational fidelity & frameshift studies
Diphthamide‑modified eEF2 or peptide
Frameshift rate monitoring
Diphthamide biosynthesis inhibitor screening
Reference standard for LC‑MS/MS
Biosynthetic intermediate differentiation
Anti‑diphthamide antibody generation
Synthetic hapten with native modification
Antibody specificity and detection in research samples

Technical Documentation Hub

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42 linked technical documents
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